(R)-(-)-Ácido modafínico

Descripción general

Descripción

®-(-)-Modafinic acid is a chiral carboxylic acid derivative of modafinil, a well-known wakefulness-promoting agent. This compound is of significant interest due to its potential pharmacological properties and its role as a metabolite of modafinil. The ®-enantiomer is particularly notable for its stereospecific activity, which can influence its biological effects and interactions.

Aplicaciones Científicas De Investigación

®-(-)-Modafinic acid has several scientific research applications, including:

Chemistry: Used as a chiral building block in the synthesis of other complex molecules.

Biology: Studied for its potential effects on biological systems, particularly in relation to its parent compound, modafinil.

Medicine: Investigated for its potential therapeutic effects, including its role in modulating wakefulness and cognitive functions.

Industry: Utilized in the development of pharmaceuticals and other chemical products requiring chiral purity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of ®-(-)-Modafinic acid typically involves the resolution of racemic modafinil or the asymmetric synthesis starting from chiral precursors. One common method includes the oxidation of modafinil using strong oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions to yield the carboxylic acid derivative.

Industrial Production Methods: Industrial production of ®-(-)-Modafinic acid may involve large-scale resolution techniques or chiral synthesis methods to ensure the production of the desired enantiomer with high purity. Techniques such as chiral chromatography or the use of chiral catalysts in the synthesis process are often employed to achieve this.

Análisis De Reacciones Químicas

Types of Reactions: ®-(-)-Modafinic acid can undergo various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The carboxylic acid group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Thionyl chloride for conversion to acid chlorides, followed by reactions with nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of ®-(-)-Modafinic acid can yield ®-(-)-modafinol, while substitution reactions can produce various esters or amides.

Mecanismo De Acción

The mechanism of action of ®-(-)-Modafinic acid is closely related to that of modafinil. It is believed to involve the modulation of neurotransmitter systems, particularly the inhibition of dopamine reuptake, leading to increased extracellular dopamine levels. This action is thought to contribute to its wakefulness-promoting effects. Additionally, ®-(-)-Modafinic acid may interact with other molecular targets and pathways, influencing its overall pharmacological profile.

Comparación Con Compuestos Similares

Modafinil: The parent compound, known for its wakefulness-promoting properties.

Armodafinil: The ®-enantiomer of modafinil, with similar pharmacological effects.

Adrafinil: A prodrug of modafinil, which is metabolized to modafinil in the body.

Uniqueness: ®-(-)-Modafinic acid is unique due to its specific stereochemistry, which can influence its biological activity and interactions. Compared to its parent compound, modafinil, and other similar compounds, ®-(-)-Modafinic acid may exhibit distinct pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development.

Actividad Biológica

(R)-(-)-Modafinic acid, a chiral carboxylic acid derivative of modafinil, has garnered significant interest due to its potential pharmacological properties and its role as a metabolite of modafinil. This article explores its biological activity, mechanisms of action, and relevant research findings.

(R)-(-)-Modafinic acid is produced through the metabolism of modafinil, with approximately 30-60% of modafinil being converted into this compound. Its half-life is approximately 7 hours, which is shorter than that of modafinil . The compound serves as a key metabolite in the pharmacokinetics of modafinil, which is primarily hydrolyzed by enzymes such as esterase or amidase into modafinic acid .

The biological activity of (R)-(-)-Modafinic acid is closely related to its parent compound, modafinil. It is believed to exert effects through the following mechanisms:

- Dopamine Reuptake Inhibition : (R)-(-)-Modafinic acid inhibits the dopamine transporter (DAT), leading to increased extracellular dopamine levels. This mechanism is thought to contribute to its wakefulness-promoting effects .

- Neurotransmitter Modulation : It also appears to interact with various neurotransmitter systems, including hypocretin, histamine, and GABA receptors, although its primary action remains on dopamine .

Anti-Inflammatory Effects

Research has indicated that modafinil derivatives, including (R)-(-)-Modafinic acid, exhibit anti-inflammatory properties. A study demonstrated that these derivatives could suppress LPS-induced nitric oxide generation and the expression of inflammation-related enzymes in BV2 microglia cells. Specifically, compounds derived from modafinil showed varying degrees of inhibition on pro-inflammatory enzyme expression (iNOS and COX-2) after LPS stimulation .

Pharmacokinetics

Recent studies have highlighted the pharmacokinetic differences between (R)-(-)-modafinil and its metabolites. For instance, R-modafinil has been shown to have a higher affinity for DAT compared to S-modafinil, indicating potential differences in efficacy and duration of action in vivo . Furthermore, the metabolic stability of R-modafinil is significantly greater than that of S-modafinil, which may influence the overall therapeutic profile of these compounds .

Case Studies

-

Study on Anti-Inflammatory Activity :

- Objective : To evaluate the anti-inflammatory effects of (R)-(-)-modafinic acid derivatives.

- Findings : The study found that certain derivatives significantly inhibited LPS-induced iNOS expression in BV2 cells at concentrations ranging from 1 µM to 10 µM. The most effective compounds were those with cyclic or aromatic moieties .

-

Pharmacokinetic Analysis :

- Objective : To assess the transport and metabolism of R-modafinil and its metabolites.

- Findings : The study revealed substantial differences in how these compounds cross the blood-brain barrier (BBB) and their distribution within brain tissues. R-modafinil demonstrated a more favorable profile for brain uptake compared to its S-enantiomer .

Summary Table: Biological Activity Overview

| Property | (R)-(-)-Modafinic Acid |

|---|---|

| Chemical Structure | Chiral carboxylic acid |

| Metabolism | Major metabolite of modafinil |

| Half-Life | ~7 hours |

| Mechanisms | Dopamine reuptake inhibition |

| Neurotransmitter modulation | |

| Anti-Inflammatory Activity | Yes |

| Pharmacokinetics | Higher stability than S-enantiomer |

Propiedades

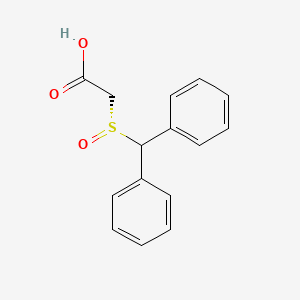

IUPAC Name |

2-[(R)-benzhydrylsulfinyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3S/c16-14(17)11-19(18)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15H,11H2,(H,16,17)/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QARQPIWTMBRJFX-LJQANCHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)S(=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)[S@](=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00461713 | |

| Record name | [(R)-Diphenylmethanesulfinyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00461713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112111-45-2 | |

| Record name | [(R)-Diphenylmethanesulfinyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00461713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MODAFINIL ACID, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/464K6CG4CC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.